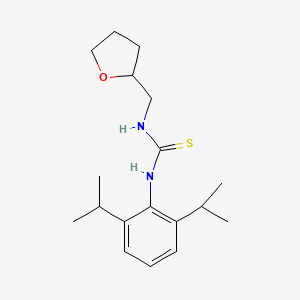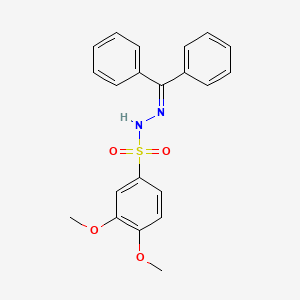![molecular formula C22H29N5O3 B4842678 2-(3,4-dimethoxyphenyl)-5-methyl-N-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4842678.png)
2-(3,4-dimethoxyphenyl)-5-methyl-N-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine
Descripción general
Descripción
This compound is a pyrazolo[1,5-a]pyrimidin-7-amine derivative, which is a class of compounds that have been studied for their potential applications in medicinal chemistry . The structure includes a pyrazolo[1,5-a]pyrimidin-7-amine core, which is substituted with a 3,4-dimethoxyphenyl group, a methyl group, and a 3-(4-morpholinyl)propyl group .
Synthesis Analysis
While the specific synthesis for this compound is not available, similar compounds are often synthesized using a variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Molecular Structure Analysis
The molecular formula of this compound is C23H31N5O3 . It includes a pyrazolo[1,5-a]pyrimidin-7-amine core, which is a bicyclic structure containing a pyrazole ring fused with a pyrimidine ring .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is approximately 411.5 g/mol .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Potential Therapeutic Agent
This compound exhibits a structure that is indicative of pharmacological potential. Its molecular framework is similar to that of other compounds known for their antibacterial , antifungal , antiparasitic , and anti-inflammatory activities . The presence of a pyrazolo[1,5-a]pyrimidin-7-amine moiety suggests it could be a candidate for drug development, particularly as a neuroprotective agent or for conditions associated with oxidative stress .
Agricultural Chemistry: Pesticide and Herbicide Formulations
The structural similarity to pyrazoline derivatives, which have been used in fungicide , bactericide , and herbicide formulations, suggests that this compound could be explored for agricultural applications . Its potential to inhibit acetylcholinesterase (AChE) could be beneficial in pest control strategies .
Industrial Applications: Chemical Intermediate
The compound’s structure indicates potential use as a chemical intermediate in the synthesis of more complex molecules. Its morpholinyl and dimethoxyphenyl groups are common in industrial chemistry for the production of various materials .
Biochemistry: Study of Enzyme Inhibition
Due to its potential inhibitory effects on enzymes like AChE, this compound could be valuable in biochemical research to understand neurological disorders and the mechanisms of enzyme inhibition .
Neuropharmacology: Research on Neurological Disorders
The compound’s ability to interact with neurological pathways, as suggested by its potential AChE inhibitory activity, makes it a molecule of interest in the study of neurodegenerative diseases and neurotoxicity .
Synthetic Organic Chemistry: Catalyst Development
The compound could be used in the development of new catalytic protocols for the synthesis of organic compounds, contributing to more sustainable and green chemistry practices .
Safety and Hazards
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-16-13-21(23-7-4-8-26-9-11-30-12-10-26)27-22(24-16)15-18(25-27)17-5-6-19(28-2)20(14-17)29-3/h5-6,13-15,23H,4,7-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGYBBHOHIETSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)NCCCN3CCOCC3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-mesitylacetamide](/img/structure/B4842596.png)
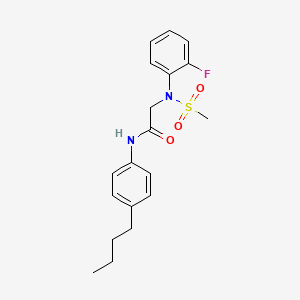
![3,4-dimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4842624.png)
![ethyl {3-[2-cyano-2-(4-cyanophenyl)vinyl]-1H-indol-1-yl}acetate](/img/structure/B4842632.png)

![7-({[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4842646.png)
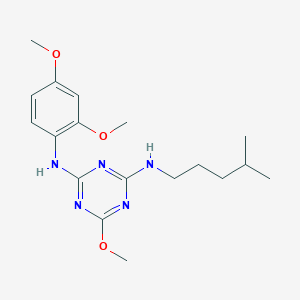
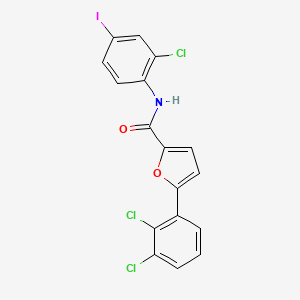
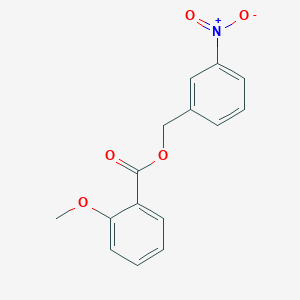
![ethyl 1-[4-(4-chlorophenoxy)butanoyl]-4-piperidinecarboxylate](/img/structure/B4842683.png)
![1-[(4-ethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4842690.png)
![{[1-(2-amino-5-ethyl-6-methyl-4-pyrimidinyl)-1H-diaziren-3-yl]thio}acetonitrile](/img/structure/B4842693.png)
